molecular formula C15H12BrN3 B10845243 6-bromo-N-m-tolylquinazolin-4-amine

6-bromo-N-m-tolylquinazolin-4-amine

Cat. No.: B10845243
M. Wt: 314.18 g/mol
InChI Key: CGCSONSXFOSORP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-N-m-tolylquinazolin-4-amine: is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-microbial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N-m-tolylquinazolin-4-amine typically involves the following steps:

    Bromination: The starting material, quinazoline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.

    Amination: The brominated quinazoline is then subjected to nucleophilic substitution with m-toluidine (3-methylaniline) under basic conditions to form the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the tolyl moiety, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinazoline ring, potentially leading to the formation of dihydroquinazoline derivatives.

    Substitution: The bromine atom at the 6-position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) and are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of 6-bromo-N-(3-carboxyphenyl)quinazolin-4-amine.

    Reduction: Formation of 6-bromo-N-m-tolyldihydroquinazolin-4-amine.

    Substitution: Formation of various 6-substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 6-bromo-N-m-tolylquinazolin-4-amine is used as a building block in organic synthesis to create more complex molecules with potential biological activities.

Biology and Medicine:

Industry:

    Pharmaceuticals: Used in the development of new drugs due to its versatile chemical structure.

    Agrochemicals: Potential applications in the development of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 6-bromo-N-m-tolylquinazolin-4-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth, proliferation, and survival, making it a potential anti-cancer agent .

Comparison with Similar Compounds

    6-bromoquinazolin-4-amine: Lacks the m-tolyl group, which may affect its biological activity and specificity.

    N-m-tolylquinazolin-4-amine:

Uniqueness: 6-bromo-N-m-tolylquinazolin-4-amine is unique due to the presence of both the bromine atom and the m-tolyl group, which can enhance its biological activity and provide opportunities for further functionalization in synthetic chemistry.

Properties

Molecular Formula

C15H12BrN3

Molecular Weight

314.18 g/mol

IUPAC Name

6-bromo-N-(3-methylphenyl)quinazolin-4-amine

InChI

InChI=1S/C15H12BrN3/c1-10-3-2-4-12(7-10)19-15-13-8-11(16)5-6-14(13)17-9-18-15/h2-9H,1H3,(H,17,18,19)

InChI Key

CGCSONSXFOSORP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC=NC3=C2C=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.